molecular formula C20H23NO4 B2471964 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034260-79-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2471964
CAS RN: 2034260-79-0
M. Wt: 341.407
InChI Key: AOWRTYJCVLSZOV-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as GSK-3 Inhibitor IX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that lead to carcinogenic compounds. Although not directly related to the exact chemical compound , it provides context on the metabolism of similar substances and their potential biological impacts (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drug Synthesis

This study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. While focusing on a specific synthesis process, it demonstrates the broader chemical applications and methodologies that might intersect with the handling or derivative synthesis of the compound (Magadum & Yadav, 2018).

Soil Reception and Activity of Herbicides

This research provides insights into how chloroacetamide herbicides interact with soil and agricultural environments. Although the primary focus is on herbicides, understanding these interactions can inform environmental considerations and safety profiles for related compounds (Banks & Robinson, 1986).

Synthesis and Stereochemistry of Polymeric Derivatives

The study focused on the synthesis and polymerization of derivatives related to 4-methoxyphenylacetic acid, suggesting potential applications in creating polymeric materials with specific pharmacological activities. This could imply the utility of similar acetamide compounds in polymer science and drug delivery systems (Román & Gallardo, 1992).

Carcinogenicity of o-Methoxy Derivatives

This research evaluated the carcinogenicity of certain o-methoxy derivatives in rats, providing valuable data on the potential health risks associated with the metabolic pathways of related compounds. Understanding the toxicological profiles of similar substances can inform safety assessments and regulatory decisions (Gutmann et al., 1968).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-9-5-6-10-18(17)25-13-19(22)21-14-20(24-2)11-15-7-3-4-8-16(15)12-20/h3-10H,11-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRTYJCVLSZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

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